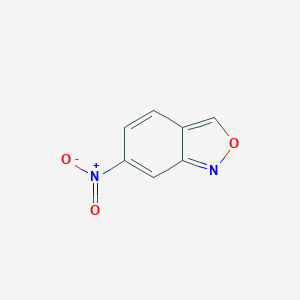

6-硝基-2,1-苯并恶唑

描述

6-Nitro-2,1-benzoxazole is a chemical compound that is part of a broader class of benzoxazole derivatives. These compounds are characterized by a benzene ring fused to an oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom. The presence of a nitro group at the 6-position of the benzoxazole ring is a common feature in this class of compounds, which imparts unique chemical properties and reactivity. The nitro group is an electron-withdrawing group that can influence the electronic distribution within the molecule, affecting its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of benzoxazole derivatives, including those with nitro groups, typically involves condensation reactions of appropriate precursors. For instance, novel derivatives of 6-amino-2-phenylbenzothiazole, which are structurally related to benzoxazoles, were synthesized by condensation reactions of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction of the nitro derivatives to amino derivatives . Similarly, 6-methoxy-2-benzoxazolinone, a related compound, was synthesized through the formation and reduction of 5-methoxy-2-nitrophenol and subsequent fusion with urea . These methods highlight the typical synthetic routes involving nitration, reduction, and cyclization steps to construct the benzoxazole core with various substituents.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often confirmed using spectroscopic techniques such as NMR, LC-MS, and elemental analysis . X-ray crystallography can also be employed to determine the precise molecular geometry, as was done for cyclotrisazobenzene, a related compound with a complex structure . The presence of the nitro group can influence the molecular conformation and the electronic properties of the molecule, which can be deduced from these structural analyses.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, primarily influenced by the functional groups attached to the core structure. The nitro group, in particular, can participate in reactions such as reduction to amino groups, which can then be further derivatized . The reactivity of the nitro group can also be exploited for group transfer reactions, as seen in the synthesis of nitro-substituted secondary amines . Additionally, the nitro group can affect the fluorescence behavior of benzoxazole derivatives, as it alters the electronic properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitro-2,1-benzoxazole derivatives are influenced by the presence of the nitro group and other substituents. These properties include solubility, melting points, and stability, which can be studied using techniques like differential scanning calorimetry and polarized microscopy . The nitro group's electron-withdrawing nature can also impact the mesomorphic behavior of benzothiazole derivatives, affecting their liquid crystalline properties . Furthermore, the electron donor-acceptor interactions within benzoxazole molecules can be significant for applications in materials science, such as the development of polymers with nonlinear optical properties .

科学研究应用

药物化学

苯并恶唑是一种在药物化学中具有吸引力的支架,因为它具有多种生物学应用 . 它是一种杂环芳香族化合物,其结构包含一个与恶唑部分稠合的芳环 . 母体苯并恶唑支架存在于各种天然产物、药物和功能材料中 .

抗癌剂

苯并恶唑是抗癌化合物中常见的支架,因为它能够靶向癌症病理中广泛的代谢途径和细胞过程 . 最近的研究表明,苯并恶唑衍生物具有有效的抗癌活性 . 这些衍生物通过靶向各种酶或蛋白质(如 DNA 拓扑异构酶、蛋白激酶、组蛋白脱乙酰酶、环氧合酶、胆碱酯酶等)发挥作用 参与癌症形成和增殖的途径 .

抗菌特性

许多天然和合成的含苯并恶唑化合物表现出广泛的生物活性,包括抗菌特性 .

抗氧化特性

抗病毒特性

抗结核特性

安全和危害

未来方向

Benzoxazole derivatives, including 6-Nitro-2,1-benzoxazole, have found wide applications in various branches of medicine, technology, and agriculture. They have been used as radiosensitizers, anesthetics, anticancer medications, dyes, plasticizers, ionic liquids, pesticides, herbicides, and plant growth regulators . Future research may focus on developing new synthetic methodologies and exploring their potential applications in various fields.

作用机制

Target of Action

6-Nitro-2,1-benzoxazole, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with the target proteins or enzymes leads to changes in their activity, thereby affecting the progression of the disease.

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . By interacting with key enzymes and proteins, benzoxazole derivatives can disrupt the normal functioning of these pathways, leading to the inhibition of disease progression.

Pharmacokinetics

Benzoxazole derivatives are known for their diverse biological applications, suggesting they have suitable adme properties for drug development .

Result of Action

The result of the action of 6-Nitro-2,1-benzoxazole is the modulation of disease progression. By interacting with key targets and affecting biochemical pathways, this compound can inhibit the growth and proliferation of disease cells, thereby exhibiting therapeutic effects .

属性

IUPAC Name |

6-nitro-2,1-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)6-2-1-5-4-12-8-7(5)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUKBYHFZXHKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CON=C2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295022 | |

| Record name | 6-nitro-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15264-44-5 | |

| Record name | 15264-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

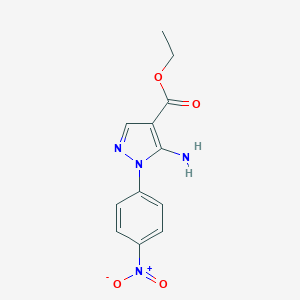

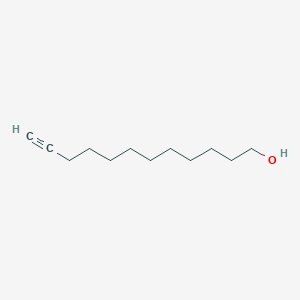

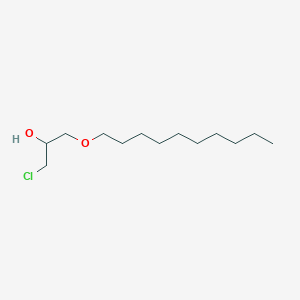

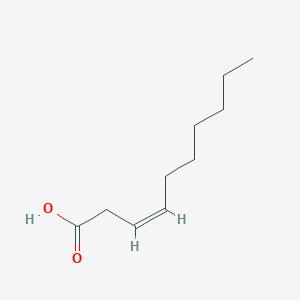

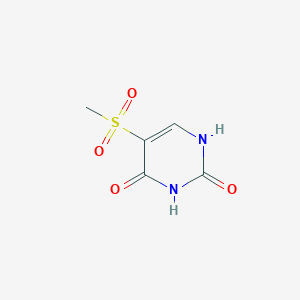

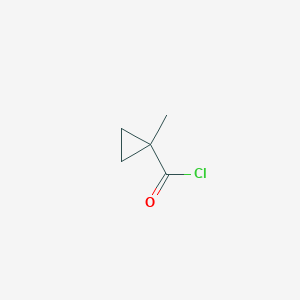

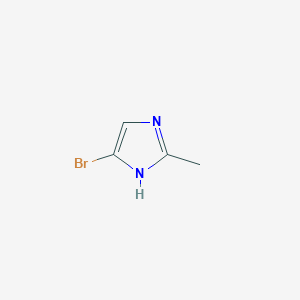

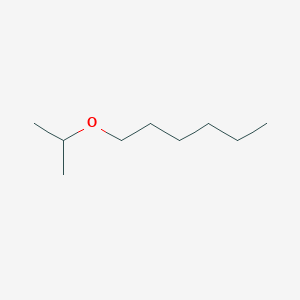

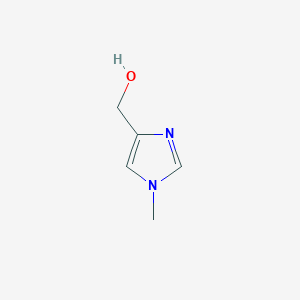

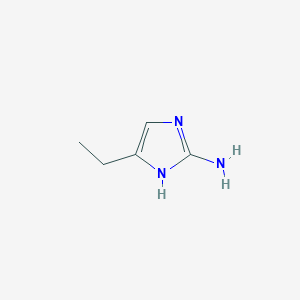

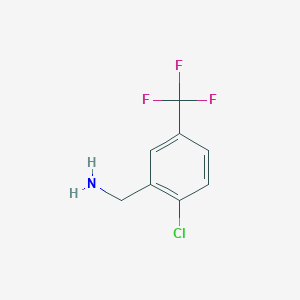

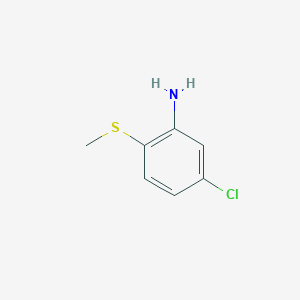

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。